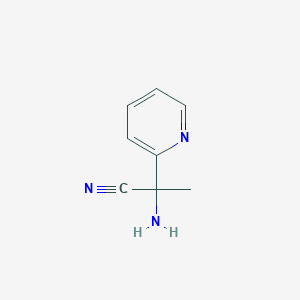

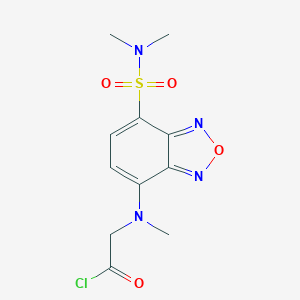

![molecular formula C18H22N2O7 B134374 Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate CAS No. 156491-74-6](/img/structure/B134374.png)

Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of phthalimide derivatives with various reagents. For instance, N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide (L1) is synthesized by reacting an in situ generated ArTe− with N-(2-bromoethyl)phthalimide . Similarly, O,O-diethyl N-[(trans-4-aryl-5,5-dimethyl-2-oxido-2λ5-1,3,2-dioxaphosphorinan-2-yl)methyl]phosphoramidothioates are synthesized from O,O-diethyl phosphoramidothioate, a benzaldehyde or ketone, and a 1,3,2-dioxaphosphorinane 2-oxide . These methods suggest that the synthesis of Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate might involve similar nucleophilic substitution and condensation reactions.

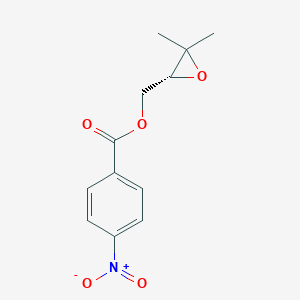

Molecular Structure Analysis

The molecular structure of phthalimide derivatives is characterized using various spectroscopic techniques. For example, the structure of N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide and its oxidized product is confirmed through crystallography, showing bond lengths and the formation of a novel tellura heterocycle . The structural elucidation of N-[(4'-Substituted phenylthio)ethyl] phthalimides is achieved using UV, IR, 1H NMR, 13C NMR, and mass spectra . These techniques could be applied to determine the molecular structure of Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate.

Chemical Reactions Analysis

The reactivity of phthalimide derivatives is highlighted by their ability to undergo various chemical reactions. The paper on N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide describes its oxidation by ruthenium(III) chloride and ligation with ruthenium(II), leading to changes in the oxidation state of tellurium and the formation of a heterocycle . Similarly, the carbon-nitrogen and carbon-sulfur bond fissions of N-[(4'-Substituted phenylthio)ethyl] phthalimides in alkaline and acidic media are discussed . These reactions indicate that Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate may also undergo bond fissions and form complexes with metals.

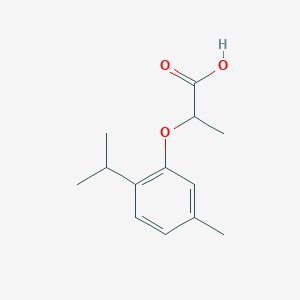

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalimide derivatives can be inferred from their synthesis and structural data. The bond lengths and angles provide information about the stability and reactivity of the compounds . The solubility, melting points, and boiling points can be estimated based on the functional groups present in the molecule. The toxicity and effects on biological systems, as seen in the study of diethyl phthalate's effects on radish seedlings, can also be part of the compound's physical and chemical properties analysis .

Applications De Recherche Scientifique

Chemical Analysis and Risk Assessment

Phthalates, such as diethyl phthalate (DEP), are synthetic compounds with widespread applications, including plasticizers in PVC plastics and personal care products. Their presence in consumer products and the environment raises public health concerns due to potential carcinogenic, teratogenic, hepatotoxic, and endocrine effects. Studies have developed and validated methods for determining phthalates in various samples, including alcoholic beverages and unrecorded alcohol products, highlighting the risk assessment for consumers of such products (Leitz et al., 2009; Chen et al., 2006).

Environmental Impact and Biodegradation

Phthalate esters, such as DEHP, are recognized environmental contaminants due to their extensive use in plastic formulations. Their biodegradation and the shifts in bacterial community structures during the remediation of contaminated soils are crucial for understanding their environmental impact and potential mitigation strategies. Microbial consortia with efficient degradative capabilities have been isolated, offering insights into the detoxification mechanisms and the role of specific bacterial genera in the bioremediation process (Bai et al., 2020).

Health Implications

Exposure to phthalate esters has been associated with various health risks, including reproductive toxicities. For instance, prenatal exposure to certain phthalates has been linked to alterations in anogenital distance in male infants, serving as a biomarker for reproductive toxicity. This raises concerns about the safety of phthalate exposure, particularly among vulnerable populations such as children (Bornehag et al., 2014).

Supramolecular Properties

Phthalimide derivatives, such as the pyridone-based phthalimide fleximer studied by Dowarah et al., have been synthesized and characterized for their supramolecular properties. These studies explore the self-assembly and noncovalent interactions of such compounds, contributing to the understanding of their chemical behavior and potential applications in material science (Dowarah et al., 2022).

Propriétés

IUPAC Name |

ethyl 2-[2-(1,3-dioxoisoindol-2-yl)oxyethyl-(2-ethoxy-2-oxoethyl)amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O7/c1-3-25-15(21)11-19(12-16(22)26-4-2)9-10-27-20-17(23)13-7-5-6-8-14(13)18(20)24/h5-8H,3-4,9-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQLVWKMTVLBJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(CCON1C(=O)C2=CC=CC=C2C1=O)CC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434725 |

Source

|

| Record name | AGN-PC-0MXTSA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate | |

CAS RN |

156491-74-6 |

Source

|

| Record name | AGN-PC-0MXTSA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4,4-dimethoxybutanoate](/img/structure/B134301.png)

![(2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide](/img/structure/B134302.png)

![[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B134323.png)

![2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide](/img/structure/B134326.png)